

Spectroscopic Characterization of Azole Antifungals: A Comparative Guide for Structural Confirmation

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Compound of Interest		
Compound Name:	Fludazonium chloride	
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This guide provides a comparative analysis of spectroscopic methods for the structural confirmation of two prominent imidazole-based antifungal agents: Clotrimazole and Econazole. While the primary focus of this guide was intended to be **Fludazonium chloride**, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific experimental spectroscopic data for this compound. However, the principles and methodologies detailed herein for Clotrimazole and Econazole serve as a robust framework for the spectroscopic analysis of related azole antifungals, including **Fludazonium chloride**, should the data become accessible.

The structural integrity of pharmaceutical compounds is paramount for their safety and efficacy. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of active pharmaceutical ingredients (APIs). This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural confirmation of Clotrimazole and Econazole, offering a comparative perspective on their characteristic spectral features.

Comparative Spectroscopic Data



The following tables summarize the key quantitative spectroscopic data for Clotrimazole and Econazole, providing a basis for their differentiation and structural confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound	Technique	Solvent	Chemical Shifts (δ) in ppm
Clotrimazole	¹ H NMR	CDCl₃	6.85-7.45 (m, 17H, Ar- H), 7.60 (s, 1H, Imidazole-H)
¹³ C NMR	CDCl₃	75.2 (C-Trityl), 119.8, 121.5, 126.5, 127.9, 128.3, 129.8, 130.2, 134.5, 137.2, 142.8 (Ar-C & Imidazole-C)	
Econazole	¹ H NMR	DMSO-d ₆	4.20 (d, 2H, -CH ₂ -), 5.15 (t, 1H, -CH-), 6.90-7.60 (m, 10H, Ar- H & Imidazole-H)
¹³ C NMR	DMSO-d6	48.5 (-CH ₂ -), 70.1 (- CH-), 118.9, 121.7, 127.5, 128.2, 128.9, 129.4, 130.1, 133.8, 136.5, 137.2, 144.3 (Ar-C & Imidazole-C)	

Table 2: Mass Spectrometry and Infrared Spectroscopic Data



Compound	Technique	Key Data
Clotrimazole	Mass Spectrometry (EI)	m/z (%): 344 (M+), 277 ([M- C ₆ H ₅ Cl]+), 165 (Trityl cation)
IR Spectroscopy (KBr, cm ⁻¹)	3063 (Ar C-H str), 1585 (Ar C=C str), 1493 (Ar C=C str), 764 (C-Cl str)[1]	
Econazole	Mass Spectrometry (ESI)	m/z: 381 [M+H]+
IR Spectroscopy (KBr, cm ⁻¹)	3109 (Ar C-H str), 1585 (Ar C=C str), 1450 (Ar C=C str), 1089 (C-O-C str), 740 (C-Cl str)	

Table 3: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)
Clotrimazole	Methanol	220, 250[2][3]
Econazole	Methanol	220, 265, 272, 280

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable spectroscopic analysis. The following are generalized procedures for the techniques discussed.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.



- Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of
 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- 2. Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 μg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the spectrum, which will show the molecular ion and characteristic fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.
- 3. Infrared (IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):

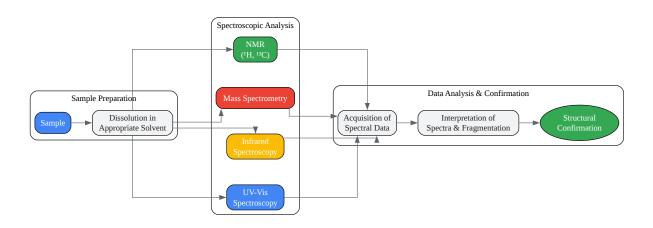


- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
- 4. Ultraviolet-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[2][3]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis and biological activity of azole antifungals.

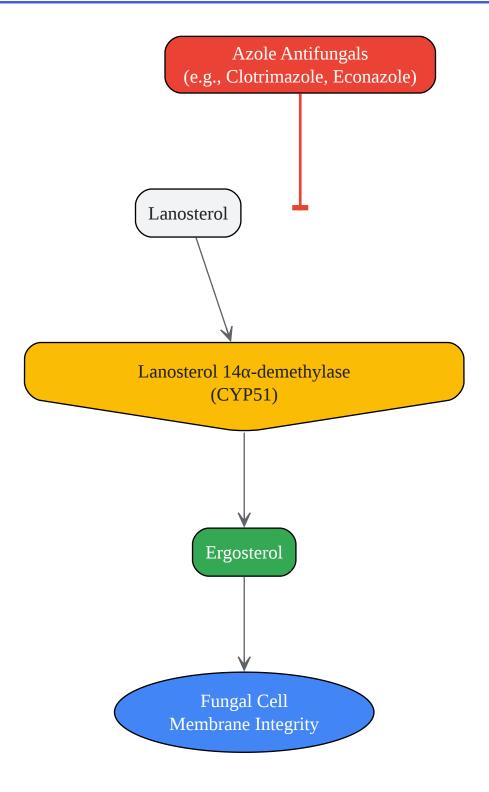




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Caption: General workflow for the structural confirmation of a pharmaceutical compound using multiple spectroscopic techniques.





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Caption: Simplified signaling pathway showing the mechanism of action of azole antifungals.



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